molecular formula C20H17ClN2O3S B474319 N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide CAS No. 873209-36-0

N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B474319
CAS No.: 873209-36-0
M. Wt: 400.9g/mol
InChI Key: LPFUYWZNXSHUDB-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a chlorinated phenyl group, and an ethoxyphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the chlorinated phenyl and ethoxyphenyl carbamoyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

    Materials Science: In electronic applications, the compound’s mechanism of action involves its ability to conduct electricity or emit light, which is related to the electronic structure of the thiophene ring and its substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological or electronic properties compared to other thiophene derivatives

Properties

CAS No.

873209-36-0

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9g/mol

IUPAC Name

N-[2-chloro-5-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17ClN2O3S/c1-2-26-17-7-4-3-6-15(17)22-19(24)13-9-10-14(21)16(12-13)23-20(25)18-8-5-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25)

InChI Key

LPFUYWZNXSHUDB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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